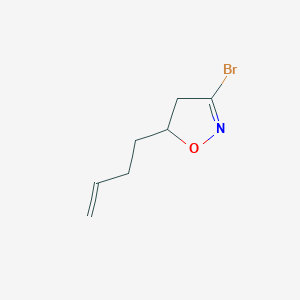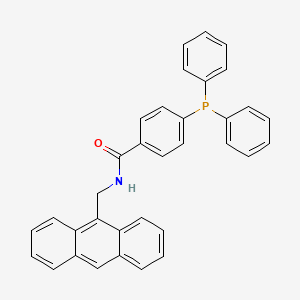
Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an anthracene moiety, a diphenylphosphino group, and a benzamide linkage, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with 4-(diphenylphosphino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different hydro-anthracene derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
Applications De Recherche Scientifique
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide, particularly in its anticancer applications, involves the inhibition of Zinc Finger Protein 207 (ZNF207). This inhibition weakens the stemness of glioma cells, thereby hindering tumorigenesis and promoting apoptosis. The compound downregulates stem-related genes, which contributes to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Anthracen-9-ylmethyl)benzamide: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.
4-(Diphenylphosphino)benzamide: Does not contain the anthracene moiety, limiting its applications in fluorescence-based studies.
Anthracene-9-carbaldehyde: A precursor in the synthesis of N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide, but lacks the benzamide linkage.
Uniqueness
N-(Anthracen-9-ylmethyl)-4-(diphenylphosphino)benzamide is unique due to its combination of an anthracene moiety, a diphenylphosphino group, and a benzamide linkage. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
602314-35-2 |
|---|---|
Formule moléculaire |
C34H26NOP |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
N-(anthracen-9-ylmethyl)-4-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36) |
Clé InChI |
LRMFSFUQBDXKNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


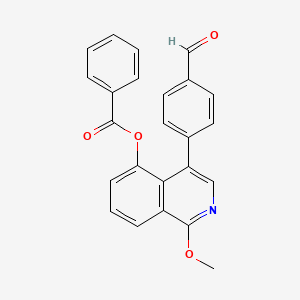
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)
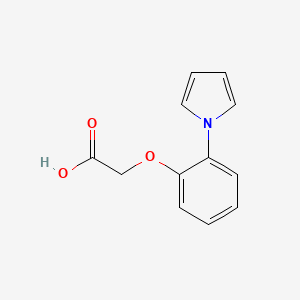
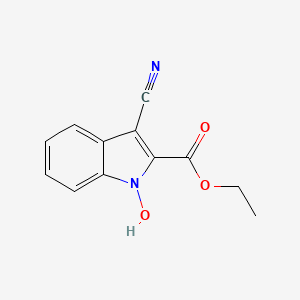
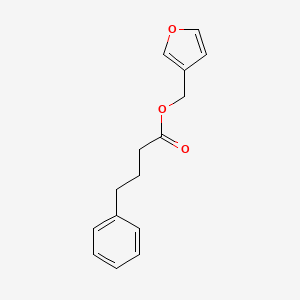
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
